![molecular formula C14H11ClN2OS B6475943 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole CAS No. 2640973-74-4](/img/structure/B6475943.png)
6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole
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Description
6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole (6C2TBP) is a novel heterocyclic compound with a wide range of potential applications in the pharmaceutical, agrochemical, and dye industries. It has been studied extensively in recent years due to its unique properties and potential therapeutic benefits. 6C2TBP is a highly stable and versatile compound, and its synthesis is relatively straightforward. In addition, 6C2TBP has several advantageous features, such as low toxicity and good solubility in organic solvents. This article will discuss 6C2TBP in detail, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
- Mechanism : Clopidogrel blocks ADP-induced platelet activation, reducing the risk of thrombotic events in patients with coronary artery disease, peripheral vascular disease, or recent stroke .
- Applications : It is used to prevent atherothrombotic events in patients with acute coronary syndrome, ischemic stroke, or peripheral arterial disease .
- Applications : It may have potential as a building block for designing new materials, such as liquid crystals or organic semiconductors .
Antiplatelet Activity
Cardiovascular Disease Prevention
Chemical Synthesis Intermediates
Benzoxazole Derivatives
Aldehyde Derivatives
properties
IUPAC Name |
6-chloro-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c15-10-1-2-11-12(7-10)18-14(16-11)17-5-3-13-9(8-17)4-6-19-13/h1-2,4,6-7H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYLGAFTELULLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC4=C(O3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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